1-Chloro-2-(prop-1-EN-2-YL)benzene
Description
1-Chloro-2-(prop-1-en-2-yl)benzene (IUPAC name: 1-chloro-2-(2-methylallyl)benzene) is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the ortho position (C1) and a methallyl group (prop-1-en-2-yl) at the adjacent position (C2). Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of 166.65 g/mol .
Properties
Molecular Formula |
C9H9Cl |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
InChI Key |
AAVXAQDZDGZZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para-Substituted Derivatives
1-Chloro-4-(prop-1-en-2-yl)benzene
- Structure : Chlorine at the para position (C4) and methallyl at C1.
- Reactivity : In allylic fluorination with Selectfluor, the para-chloro derivative exhibits a transition state (TS1) energy gap of 2.243 eV , higher than methyl (2.128 eV) or methoxy (2.013 eV) analogs, indicating lower stability of the transition state due to the electron-withdrawing effect of chlorine .
- Implications : The para-chloro substituent reduces reaction efficiency compared to electron-donating groups like methoxy. Steric effects are minimal due to the para configuration.
1-Methyl-4-(prop-1-en-2-yl)benzene and 1-Methoxy-4-(prop-1-en-2-yl)benzene
Key Data :
Compound Substituent TS1 Energy Gap (eV) 1-Methoxy-4-(prop-1-en-2-yl)benzene Methoxy 2.013 1-Methyl-4-(prop-1-en-2-yl)benzene Methyl 2.128 1-Chloro-4-(prop-1-en-2-yl)benzene Chloro 2.243 Trends : Electron-donating groups (e.g., methoxy) stabilize the transition state, lowering activation energy and enhancing reaction rates. Chlorine’s electron-withdrawing nature increases energy barriers .
Substituent Variants: Functional Group Comparisons
1-Chloro-3-(prop-2-en-1-yloxy)benzene
- Structure : Chlorine at C1 and a propenyloxy group (-O-CH₂-CH=CH₂) at C3.
- Key Differences : The ether linkage introduces resonance and inductive effects , altering electronic properties. The molecular weight is 168.62 g/mol (vs. 166.65 for the target compound) .
- Reactivity : Propenyloxy groups may participate in nucleophilic substitutions or oxidation reactions, diverging from the allylic reactivity of methallyl derivatives.
1-Chloro-2-(methylsulfanyl)benzene
- Structure : Methylsulfanyl (-S-CH₃) substituent at C2.
- Molecular weight is 158.65 g/mol, lighter than methallyl derivatives .
Steric and Electronic Effects in Ortho vs. Para Isomers
Data Tables for Key Comparisons
Table 1: Physical and Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Group |
|---|---|---|---|---|
| 1-Chloro-2-(prop-1-en-2-yl)benzene | C₁₀H₁₁Cl | 166.65 | Ortho | Methallyl |
| 1-Chloro-4-(prop-1-en-2-yl)benzene | C₁₀H₁₁Cl | 166.65 | Para | Methallyl |
| 1-Chloro-3-(prop-2-en-1-yloxy)benzene | C₉H₉ClO | 168.62 | Meta | Propenyloxy |
| 1-Chloro-2-(methylsulfanyl)benzene | C₇H₇ClS | 158.65 | Ortho | Methylsulfanyl |
Table 2: Transition State Energy Gaps in Allylic Fluorination
| Compound | Substituent | TS1 Energy (eV) | Reactivity Trend |
|---|---|---|---|
| 1-Methoxy-4-(prop-1-en-2-yl)benzene | Methoxy | 2.013 | Most Reactive |
| 1-Methyl-4-(prop-1-en-2-yl)benzene | Methyl | 2.128 | Moderately Reactive |
| 1-Chloro-4-(prop-1-en-2-yl)benzene | Chloro | 2.243 | Least Reactive |
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